molecular formula C11H13IO2 B8090428 4-Iodophenyl pivalate

4-Iodophenyl pivalate

Cat. No.: B8090428
M. Wt: 304.12 g/mol
InChI Key: CCDARDPIQMLXII-UHFFFAOYSA-N
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Description

4-Iodophenyl pivalate is an organoiodine compound characterized by a pivalate ester group (-OCOC(CH₃)₃) attached to a 4-iodophenyl moiety. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.

Properties

IUPAC Name

(4-iodophenyl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDARDPIQMLXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4-Iodophenyl pivalate can be synthesized through several methods. One common synthetic route involves the esterification of 4-iodophenol with pivalic acid. This reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

4-Iodophenyl pivalate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-iodophenyl pivalate depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions .

In biological systems, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Aryl Pivalate Esters

The pivalate group confers steric bulk and stability. Key comparisons include:

Compound Key Functional Groups Applications Stability/Reactivity Notes
4-Iodophenyl pivalate Iodophenyl, pivalate ester Cross-coupling, inhibitor synthesis High stability; iodine enables further functionalization
4-(Sulfamoyl)phenyl pivalate Sulfamoyl phenyl, pivalate HNE inhibitors (e.g., Sivelestat analogs) Enhanced stability vs. carbonyl groups; potential solubility limitations
Lithium pivalate Pivalate salt Catalyst in organic synthesis Ionic form; used in polymerization and electrochemistry

Key Insight : The pivalate group improves metabolic stability in pharmaceuticals compared to smaller esters (e.g., acetate), but its bulkiness may reduce solubility .

Halogen-Substituted Aryl Compounds

Halogen choice (F, Cl, Br, I) impacts reactivity and biological activity:

Compound Halogen Key Applications Activity/Reactivity Notes
4-Iodophenyl maleimide I Monoacylglycerol lipase (MGL) inhibition IC₅₀ = 4.34 µM (similar to F, Cl, Br analogs)
4-Fluorophenyl maleimide F MGL inhibition IC₅₀ = 5.18 µM
4-Iodophenyl propanoic acid derivatives I Anticancer agents Iodine aids in structural diversity and binding

Key Insight : Halogen size (e.g., iodine vs. fluorine) has minimal impact on enzyme inhibition but significantly influences cross-coupling reactivity. Iodine’s polarizability and leaving-group ability make it preferable for Suzuki or Ullmann couplings .

Iodophenyl-Containing Hybrid Materials

Iodine’s role in advanced materials:

Compound Structure Applications
Tetra-(4-iodophenyl) calix[4]pyrrole Macrocyclic iodine-functionalized Molecular containers for anion binding
PW₁₁O₃₉{Ge(p-C₆H₄I)} hybrid Polyoxometalate-iodophenyl platform Electron-transfer materials

Key Insight : The iodophenyl group enables post-synthetic modifications (e.g., cross-coupling) in hybrid materials, a feature less feasible with smaller halogens .

Stability and Reactivity Trends

  • Steric Effects : The pivalate group in this compound reduces hydrolysis rates compared to less bulky esters (e.g., methyl or ethyl esters) .
  • Electronic Effects : Iodine’s electron-withdrawing nature enhances the electrophilicity of adjacent groups, facilitating nucleophilic aromatic substitutions .

Biological Activity

4-Iodophenyl pivalate, with the molecular formula C11_{11}H13_{13}IO2_2 and a molecular weight of 304.12 g/mol, is an organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This compound is synthesized primarily through the esterification of 4-iodophenol and pivalic acid, often utilizing dehydrating agents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

The biological activity of this compound can be attributed to its structural components, particularly the iodine atom and the ester group. The iodine atom acts as a leaving group in nucleophilic substitution reactions, while the ester can undergo hydrolysis or reduction, influencing its reactivity and interactions with biological targets. The derivatives formed from this compound may interact with various enzymes and receptors, leading to diverse biological effects.

Potential Applications

  • Drug Discovery : Compounds derived from this compound have shown promise in drug development due to their ability to modulate biological pathways.
  • Imaging and Diagnostics : The compound can serve as a precursor for synthesizing radiolabeled compounds useful in imaging techniques.
  • Organic Synthesis : It is employed as a building block in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of derivatives of this compound against various cancer cell lines. The derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index. The mechanism involved the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Research highlighted the inhibitory effects of certain derivatives on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, these compounds demonstrated potential as antitumor agents, as they disrupt folate metabolism necessary for rapidly dividing cancer cells .

Comparative Biological Activity Table

CompoundTarget Enzyme/PathwayBiological EffectReference
This compoundDihydrofolate Reductase (DHFR)Antitumor activity
Derivative AKinase ActivityInhibition of cell proliferation
Derivative BApoptosis PathwayInduction of apoptosis

Q & A

Basic: What are the common synthetic routes for 4-Iodophenyl pivalate, and how can researchers optimize reaction conditions?

This compound is typically synthesized via nucleophilic substitution or esterification reactions. A validated method involves refluxing chloromethyl pivalate with sodium iodide in acetonitrile, yielding 45% under controlled conditions . Optimization strategies include:

  • Temperature control : Prolonged reflux improves iodide substitution efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
  • Catalyst screening : Rhodium or palladium catalysts may improve regioselectivity in directed C-H functionalization .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity.

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm ester linkage formation (pivalate carbonyl at ~175 ppm) and iodophenyl aromatic signals.
  • Mass spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 348.97).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% by area normalization).
  • Semiquantitative analysis : Striatal binding ratios (SBRs) and caudate-to-putamen ratios (CPRs) improve reproducibility in tracer studies involving iodinated analogs .

Basic: What are the primary research applications of this compound in organic chemistry?

  • Directed C-H activation : The iodine atom acts as a directing group for regioselective functionalization in palladium-catalyzed reactions .
  • Radiotracer synthesis : Iodinated aryl esters serve as precursors for SPECT imaging agents (e.g., 123^{123}I-FP-CIT) .
  • Enzyme inhibition studies : Pivalate esters are stable probes for lipase and esterase activity assays.

Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound?

Discrepancies in yields (e.g., 45% vs. higher literature values) may arise from:

  • Reagent quality : Anhydrous sodium iodide and freshly distilled solvents minimize side reactions.
  • Reaction monitoring : TLC or in-situ IR spectroscopy detects intermediate formation.
  • Post-reaction quenching : Rapid cooling prevents retro-iodination.
  • Mechanistic studies : Computational modeling (DFT) identifies transition states and competing pathways .

Advanced: What strategies enhance stereochemical control in asymmetric syntheses using this compound?

  • Chiral auxiliaries : Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) with enantiopure ligands (e.g., PHOX) achieves >90% ee .
  • Solvent effects : Nonpolar solvents (toluene) favor rigid transition states.
  • Temperature gradients : Lower temperatures (-20°C) reduce kinetic resolution effects.
  • Additives : Silver pivalate suppresses catalyst poisoning by iodide byproducts .

Advanced: How do directing groups in this compound influence regioselective C-H functionalization?

The iodine atom acts as a σ-directing group , coordinating with Rh or Pd catalysts to form five-membered metallacycles. This directs functionalization to the ortho position via:

  • Chelation-assisted activation : Stabilizes the metal-carbon bond during C-H cleavage .
  • Electronic effects : Electron-withdrawing pivalate esters increase electrophilicity at the target C-H bond.
  • Steric modulation : Bulky pivalate groups prevent undesired meta or para functionalization .

Advanced: What computational tools are used to predict reactivity and stability of this compound derivatives?

  • Density Functional Theory (DFT) : Calculates activation energies for C-H cleavage and iodide displacement.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories.
  • Docking studies : Predicts binding affinities with enzymes (e.g., esterases) for biocatalytic applications.

Advanced: How can researchers validate the reproducibility of analytical data for this compound in interdisciplinary studies?

  • Interlaboratory validation : Share protocols for NMR (e.g., 500 MHz, CDCl3_3) and HPLC (C18 column, 1.0 mL/min flow rate).
  • Blinded analysis : Independent labs analyze identical batches to assess interobserver variability .
  • Data repositories : Publish raw spectra and chromatograms in open-access platforms (e.g., Zenodo).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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